molecular formula C7H6ClN3S B2907192 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine CAS No. 477851-59-5

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine

Cat. No.: B2907192
CAS No.: 477851-59-5
M. Wt: 199.66
InChI Key: DAKPWLODSPBAIC-RUDMXATFSA-N
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Description

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro-substituted imidazo-thiazole ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with formaldehyde and a suitable amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazo-thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-iodoimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine
  • N-[(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine
  • N-[(6-fluoroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine

Uniqueness

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its halogenated analogs

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-9-4-5-6(8)10-7-11(5)2-3-12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPWLODSPBAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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